Cas no 855836-52-1 (3-Bromo-2-iodophenol)

3-ブロモ-2-ヨードフェノールは、ハロゲン化フェノール系化合物の一種であり、分子内に臭素(Br)とヨウ素(I)の二つのハロゲン原子を有する有機合成中間体です。この化合物は、高い反応性と選択性を示し、医薬品や農薬、機能性材料の合成において重要な役割を果たします。特に、パラジウムや銅を触媒とするクロスカップリング反応や置換反応において、多様な骨格構築が可能です。また、ハロゲン原子の位置特異性により、精密な分子設計が行える点が特徴です。取り扱いには適切な保護具と換気が必要ですが、安定性と保存性に優れた試薬として利用されています。
3-Bromo-2-iodophenol structure
3-Bromo-2-iodophenol structure
商品名:3-Bromo-2-iodophenol
CAS番号:855836-52-1
MF:C6H4BrIO
メガワット:298.903833389282
MDL:MFCD08166320
CID:717449
PubChem ID:11162338

3-Bromo-2-iodophenol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-iodophenol
    • Phenol, 3-bromo-2-iodo-
    • Bromjodphenol
    • PubChem22617
    • 2-Iodo-3-bromophenol
    • TD1055
    • 3290AC
    • CM11649
    • AS05449
    • MB05341
    • BC004808
    • AM804419
    • ST24041849
    • 3-Bromo-2-iodophenol (ACI)
    • CS-0036114
    • SY124560
    • DTXSID70457380
    • DS-13746
    • 855836-52-1
    • AC-28555
    • AKOS016001207
    • MFCD08166320
    • SCHEMBL2677547
    • MDL: MFCD08166320
    • インチ: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • InChIKey: WJJYPSTVJBRTGK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(I)=C(O)C=CC=1

計算された属性

  • せいみつぶんしりょう: 297.84900
  • どういたいしつりょう: 297.84902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 99.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 2.369
  • ゆうかいてん: 85℃
  • ふってん: 243.9°C at 760 mmHg
  • フラッシュポイント: 101.3°C
  • 屈折率: 1.699
  • PSA: 20.23000
  • LogP: 2.75930

3-Bromo-2-iodophenol セキュリティ情報

3-Bromo-2-iodophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3-Bromo-2-iodophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB286523-250 mg
3-Bromo-2-iodophenol; .
855836-52-1
250mg
€108.70 2023-04-26
abcr
AB286523-1 g
3-Bromo-2-iodophenol; .
855836-52-1
1g
€198.10 2023-04-26
eNovation Chemicals LLC
Y0988137-5g
3-Bromo-2-iodophenol
855836-52-1 95%
5g
$530 2023-09-03
Ambeed
A172688-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
$187.0 2025-02-25
Fluorochem
218378-10g
3-Bromo-2-iodophenol
855836-52-1 95%
10g
£798.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-200mg
3-Bromo-2-iodophenol
855836-52-1 97%
200mg
268.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-250mg
3-Bromo-2-iodophenol
855836-52-1 97%
250mg
519CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZR700-5g
3-Bromo-2-iodophenol
855836-52-1 97%
5g
4289.0CNY 2021-08-04
Alichem
A014002499-1g
3-Bromo-2-iodophenol
855836-52-1 95%
1g
$210.74 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49735-100mg
3-Bromo-2-iodophenol
855836-52-1 97%
100mg
¥166.0 2022-10-09

3-Bromo-2-iodophenol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

合成方法 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

合成方法 4

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening
Staudt, Markus; et al, Chemistry - A European Journal, 2021, 27(42), 10941-10947

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
リファレンス
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

合成方法 6

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
リファレンス
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

合成方法 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; reflux → rt; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
An Efficient and Modular Route to C3*-Tune Phos-Type Ligands
Deng, Xu; et al, Synthesis, 2017, 49(16), 3726-3730

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

合成方法 11

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
リファレンス
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

合成方法 12

はんのうじょうけん
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

合成方法 13

はんのうじょうけん
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

合成方法 14

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

合成方法 15

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
リファレンス
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

合成方法 17

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

3-Bromo-2-iodophenol Raw materials

3-Bromo-2-iodophenol Preparation Products

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:855836-52-1)3-Bromo-2-iodophenol
A856432
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):168.0/336.0/839.0